ブプロピオン

概要

説明

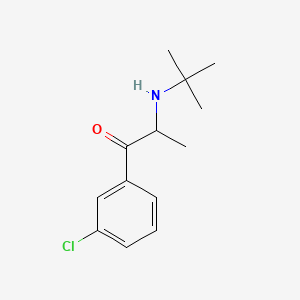

ブプロピオンは、かつてアムフェブタモンとして知られていた、抗うつ薬および禁煙補助薬として主に使用されるユニークな化合物です。ブプロピオンは、ウェルブトリンやジバンなど、さまざまなブランド名で販売されています。 ブプロピオンはノルエピネフリン・ドーパミン再取り込み阻害薬 (NDRI) に分類され、セロトニン経路を標的にする他の抗うつ薬とは異なります .

2. 製法

合成経路と反応条件: ブプロピオン塩酸塩の合成には、いくつかのステップが必要です。一般的な方法の1つは、3'-クロロプロピオフェノンをtert-ブチルアミン存在下で臭素と反応させてブプロピオン遊離塩基を形成することです。 その後、塩酸を添加してブプロピオン塩酸塩を得ます . 別の方法では、ジクロロメタンと過酸化水素を使用して目的の生成物を得ます .

工業的製造方法: ブプロピオン塩酸塩の工業的製造では、安全性と効率を高めるためにフローケミストリー技術が採用されることがよくあります。この方法では、液体の臭素などの危険な試薬の使用を、ポリマー結合ピリジニウムトリブロミドで置き換えます。 このプロセスでは、より環境に優しい共溶媒系を使用することで、より持続可能な製造方法が実現します .

3. 化学反応の分析

反応の種類: ブプロピオンは、以下のようなさまざまな化学反応を起こします。

酸化: ブプロピオンは酸化されて、主要な活性代謝物であるヒドロキシブプロピオンを形成できます.

還元: 還元反応により、ブプロピオンは対応するアルコール誘導体に変換されます。

置換: 置換反応は芳香環で起こり、さまざまな誘導体につながります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素やその他の過酸化物が含まれます。

還元: 水素化ホウ素ナトリウムなどの還元剤を使用できます。

置換: 臭素などのハロゲン化剤がよく使用されます。

主要な生成物:

ヒドロキシブプロピオン: 酸化によって形成されます。

トレオヒドロブプロピオンおよびエリスロヒドロブプロピオン: 還元反応によって形成されます.

4. 科学研究への応用

ブプロピオンは、科学研究において幅広い用途があります。

化学: NDRIの効果を研究するためのモデル化合物として使用されます。

生物学: 神経伝達物質経路への影響について調査されています。

作用機序

ブプロピオンは、ノルエピネフリンとドーパミンの再取り込みを阻害することによって薬理効果を発揮し、シナプス間隙におけるこれらの神経伝達物質のレベルを高めます。これにより、シナプス内での作用が長くなり、神経伝達が増強されます。 ブプロピオンはノルエピネフリン輸送体 (NET) およびドーパミン輸送体 (DAT) に結合し、これらの神経伝達物質の再取り込みを阻害します . さらに、ブプロピオンはいくつかのニコチン性アセチルコリン受容体において拮抗薬として作用し、禁煙における有効性に貢献しています .

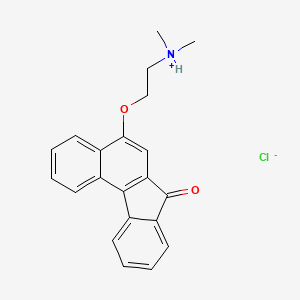

類似化合物:

デュロキセチン (シンバルタ): うつ病や不安に使用されるセロトニン・ノルエピネフリン再取り込み阻害薬 (SNRI).

セルトラリン (ゾロフト): うつ病や不安に使用される選択的セロトニン再取り込み阻害薬 (SSRI).

比較:

作用機序: デュロキセチンやセルトラリンとは異なり、ブプロピオンは主にノルエピネフリンとドーパミンの再取り込みを標的にし、セロトニン経路への有意な影響はありません.

ブプロピオンのユニークな作用機序と好ましい副作用プロファイルにより、他の抗うつ薬にうまく反応しない患者にとって貴重な選択肢となっています。

科学的研究の応用

Bupropion has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the effects of NDRIs.

Biology: Investigated for its effects on neurotransmitter pathways.

Industry: Utilized in the development of new antidepressant formulations and smoking cessation aids.

生化学分析

Biochemical Properties

Amfebutamone exerts its pharmacological effects by weakly inhibiting the enzymes involved in the uptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft, therefore prolonging their duration of action within the neuronal synapse . More specifically, Amfebutamone binds to the norepinephrine transporter (NET) and the dopamine transporter (DAT) .

Cellular Effects

Amfebutamone influences cell function by modulating the activity of neurotransmitters, particularly norepinephrine and dopamine . It is thought to confer its anti-craving and anti-withdrawal effects by inhibiting dopamine reuptake, which is thought to be involved in the reward pathways associated with nicotine .

Molecular Mechanism

Amfebutamone’s mechanism of action involves the inhibition of norepinephrine and dopamine reuptake, which prolongs their duration of action within the neuronal synapse . This results in an increase in extracellular dopamine and norepinephrine concentrations, which can enhance mood and alleviate symptoms of depression .

Temporal Effects in Laboratory Settings

The elimination half-life of Amfebutamone is between 11 and 21 hours . This means that the drug’s effects can last for a significant period of time, and its impact on cellular function can be observed in both in vitro and in vivo studies over this duration .

Dosage Effects in Animal Models

Amfebutamone produces dose-related central nervous system (CNS) stimulant effects in animals, as evidenced by increased locomotor activity, increased rates of responding in various schedule-controlled operant behavior tasks, and, at high doses, induction of mild stereotyped behavior .

Metabolic Pathways

Amfebutamone is metabolized in the liver and intestines . The oxidative pathways are by cytochrome P450 isoenzymes CYP2B6 leading to R,R- and S,S-hydroxybupropion and, to a lesser degree, CYP2C19 leading to 4’-hydroxybupropion .

Transport and Distribution

After a drug enters the systemic circulation, it is distributed to the body’s tissues. Distribution is generally uneven because of differences in blood perfusion, tissue binding, regional pH, and permeability of cell membranes . The entry rate of a drug into a tissue depends on the rate of blood flow to the tissue, tissue mass, and partition characteristics between blood and tissue .

Subcellular Localization

Given its mechanism of action, it is likely that it is localized to areas of the cell where neurotransmitter reuptake occurs, such as the synaptic cleft .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of bupropion hydrochloride involves several steps. One common method includes the reaction of 3’-chloropropiophenone with bromine in the presence of tert-butylamine to form the bupropion free base. This is followed by the addition of hydrochloric acid to obtain bupropion hydrochloride . Another method involves the use of dichloromethane and hydrogen peroxide to achieve the desired product .

Industrial Production Methods: Industrial production of bupropion hydrochloride often employs flow chemistry techniques to enhance safety and efficiency. This method avoids the use of hazardous reagents like liquid bromine by substituting them with polymer-bound pyridinium tribromide. The process also utilizes greener co-solvent systems, resulting in a more sustainable production method .

化学反応の分析

Types of Reactions: Bupropion undergoes various chemical reactions, including:

Oxidation: Bupropion can be oxidized to form its major active metabolite, hydroxybupropion.

Reduction: Reduction reactions can convert bupropion to its corresponding alcohol derivatives.

Substitution: Substitution reactions can occur at the aromatic ring, leading to different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Halogenating agents like bromine are often employed.

Major Products:

Hydroxybupropion: Formed through oxidation.

Threohydrobupropion and Erythrohydrobupropion: Formed through reduction reactions.

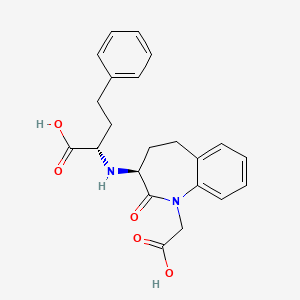

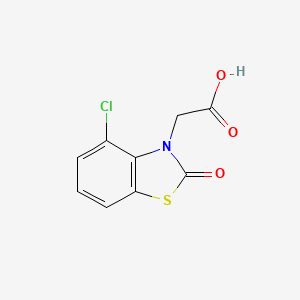

類似化合物との比較

Duloxetine (Cymbalta): A serotonin-norepinephrine reuptake inhibitor (SNRI) used for depression and anxiety.

Sertraline (Zoloft): A selective serotonin reuptake inhibitor (SSRI) used for depression and anxiety.

Comparison:

Mechanism of Action: Unlike duloxetine and sertraline, bupropion primarily targets norepinephrine and dopamine reuptake without significant effects on serotonin pathways.

Side Effects: Bupropion is less likely to cause sexual dysfunction and weight gain compared to SSRIs and SNRIs.

Bupropion’s unique mechanism of action and favorable side effect profile make it a valuable option for patients who do not respond well to other antidepressants.

特性

IUPAC Name |

2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10/h5-9,15H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNPPWIUOZRMYNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022706 | |

| Record name | Bupropion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Bupropion | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001510 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

BP: 52 °C at 0.005 mm Hg | |

| Record name | Bupropion | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6988 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very hygroscopic and susceptible to decomposition, Soluble in methanol, ethanol, acetone, ether, benzene | |

| Record name | Bupropion | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01156 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bupropion | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6988 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Bupropion is a norepinephrine/dopamine-reuptake inhibitor (NDRI) that exerts its pharmacological effects by weakly inhibiting the enzymes involved in the uptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft, therefore prolonging their duration of action within the neuronal synapse and the downstream effects of these neurotransmitters. More specifically, bupropion binds to the norepinephrine transporter (NET) and the dopamine transporter (DAT). Bupropion was originally classified as an "atypical" antidepressant because it does not exert the same effects as the classical antidepressants such as Monoamine Oxidase Inhibitors (MAOIs), Tricyclic Antidepressants (TCAs), or Selective Serotonin Reuptake Inhibitors (SSRIs). While it has comparable effectiveness to typical first-line options for the treatment of depression such as SSRIs, bupropion is a unique option for the treatment of MDD as it lacks any clinically relevant serotonergic effects, typical of other mood medications, or any effects on histamine or adrenaline receptors. Lack of activity at these receptors results in a more tolerable side effect profile; bupropion is less likely to cause sexual side effects, sedation, or weight gain as compared to SSRIs or TCAs, for example. When used as an aid to smoking cessation, bupropion is thought to confer its anti-craving and anti-withdrawal effects by inhibiting dopamine reuptake, which is thought to be involved in the reward pathways associated with nicotine, and through the antagonism of the nicotinic acetylcholinergic receptor (AChR), thereby blunting the effects of nicotine. Furthermore, the stimulatory effects produced by bupropion in the central nervous system are similar to nicotine's effects, making low doses of bupropion a suitable option as a nicotine substitute. When used in combination with [naltrexone] in the marketed product ContraveⓇ for chronic weight management, the two components are thought to have effects on areas of the brain involved in the regulation of food intake. This includes the hypothalamus, which is involved in appetite regulation, and the mesolimbic dopamine circuit, which is involved in reward pathways. Studies have shown that the combined activity of bupropion and [naltrexone] increase the firing rate of hypothalamic pro-opiomelanocortin (POMC) neurons and blockade of opioid receptor-mediated POMC auto-inhibition, which are associated with a reduction in food intake and increased energy expenditure. This combination was also found to reduce food intake when injected directly into the ventral tegmental area of the mesolimbic circuit in mice, which is an area associated with the regulation of reward pathways., Unicyclic aminoketone with noradrenergic and dopaminergic activity., Bupropion is a novel, non-tricyclic antidepressant with a primary pharmacological action of monoamine uptake inhibition. The drug resembles a psychostimulant in terms of its neurochemical and behavioural profiles in vivo, but it does not reliably produce stimulant-like effects in humans at clinically prescribed doses. Bupropion binds with modest selectivity to the dopamine transporter, but its behavioural effects have often been attributed to its inhibition of norepinephrine uptake. This experiment examines monoaminergic involvement in the discriminative stimulus effects of bupropion. Rats were trained to press one lever when injected i.p. with bupropion (17.0 mg/kg), and another lever when injected with saline. In substitution tests, dose-response curves were obtained for several monoamine uptake inhibitors. Nine of ten dopamine uptake blockers fully substituted for bupropion; the exception, indatraline (LU 19-005), partially substituted (71% bupropion-appropriate responding). Serotonin and norepinephrine uptake blockers (zimelidine and nisoxetine, respectively) produced negligible or limited substitution, and the anti-muscarinic dopamine uptake blocker benztropine produced limited partial substitution. A series of dopamine D1-like and D2-like receptor agonists were also tested: only the D2-like agonist RU 24213 fully substituted; three other D2-like agonists and four D1-like agonists partially substituted (50% < drug responding < 80%). Antagonism of the discriminative effects of bupropion was obtained with a D1- and a D2-like dopamine antagonist. The results demonstrate strong similarities with those obtained using other dopamine uptake inhibitors as training drugs, and support the view that the behavioural effects of bupropion are primarily mediated by dopaminergic mechanisms., The effects of bupropion on core body temperature of intact or reserpinized mice were studied. Intraperitoneal (IP) administration of bupropion to mice induced a dose-dependent hypothermia. The response of bupropion was decreased by the D-2 antagonist sulpiride or pimozide, but not by the D-1 antagonist SCH 23390, antimuscarinic drug atropine, alpha-adrenergic blocker phenoxybenzimine, beta-adrenergic antagonist propranolol or antiserotonergic methergoline. Reserpine induced hypothermia, which was reversed by bupropion administration. The reversal response of bupropion was reduced by propranolol, but not sulpiride, SCH 23390, phenoxybenzamine, atropine or methergoline. It is concluded that bupropion-induced hypothermia may be mediated through D-2 receptor activation, while the reversal of reserpine-induced hypothermia by bupropion may be exerted through beta-adrenergic stimulation., Bupropion (12.5-75 mg kg-1) was given intraperitoneally to rats and was found to decrease the food consumption of the animals dose-dependently. While phenoxybenzamine, propranolol and methergoline failed to antagonize the anorectic effect of the drug; pimozide a dopamine receptor blocker decreased anorexia induced by bupropion. Bupropion (12.5-50 mg kg-1) also caused a marked increase in locomotor activity of the rats. The increase in locomotion produced by bupropion was completely antagonized by pretreatment of the animals with pimozide and reserpine plus a-methyl-p-tyrosine, but not by pretreatment with phenoxybenzamine, propranolol or methergoline. Taking into considerations the evidences of dopaminergic properties of bupropion shown by the others, it could be suggested that the anorexia and hyperactivity produced by bupropion may be induced through the indirect dopaminergic mechanism., For more Mechanism of Action (Complete) data for Bupropion (7 total), please visit the HSDB record page. | |

| Record name | Bupropion | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01156 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bupropion | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6988 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pale yellow oil | |

CAS No. |

34911-55-2, 144445-76-1, 144445-75-0, 34841-39-9 | |

| Record name | (±)-Bupropion | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34911-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Bupropion | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144445-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Bupropion | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144445-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bupropion [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034911552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bupropion | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01156 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bupropion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUPROPION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01ZG3TPX31 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bupropion | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6988 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Bupropion | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001510 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

233-234 °C | |

| Record name | Bupropion | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01156 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

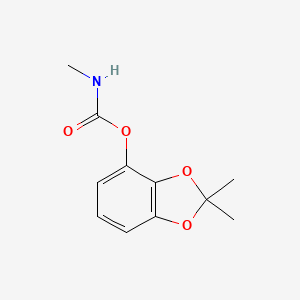

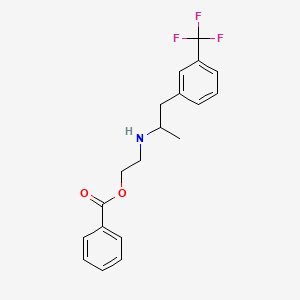

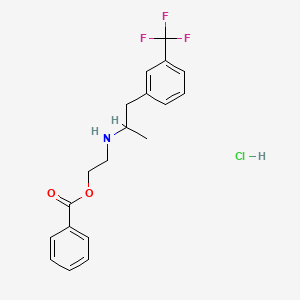

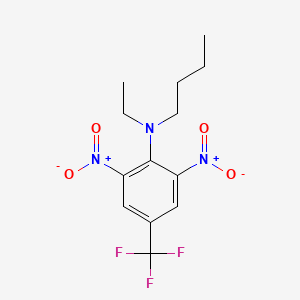

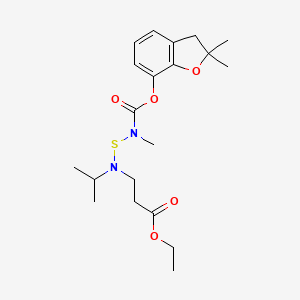

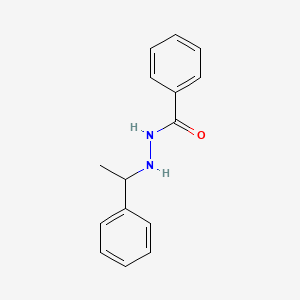

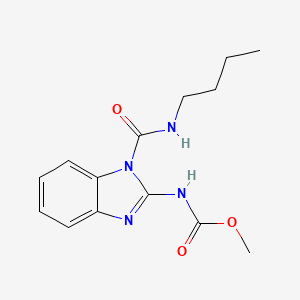

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

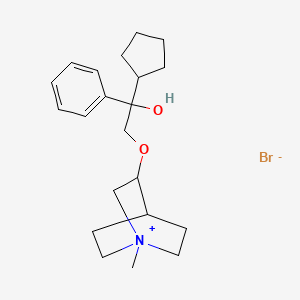

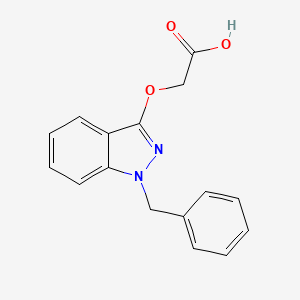

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。